molecular formula C10H8BrN3S B1490201 2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091563-66-3

2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1490201
CAS No.: 2091563-66-3
M. Wt: 282.16 g/mol
InChI Key: OGVXAGGXHFZVEE-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a sophisticated bifunctional synthetic intermediate designed for advanced pharmaceutical research and the development of novel bioactive molecules. This compound synergistically incorporates three pharmacologically significant motifs: a thiophene ring, a pyrazole core, and two distinct reactive sites—a bromomethyl group and a cyano -functionalized acetonitrile linker. The thiophene nucleus is a privileged scaffold in drug discovery, renowned for its role in compounds with diverse therapeutic activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Several commercially available drugs, such as Dorzolamide and Tioconazole, contain this heterocycle . The pyrazole ring is another nitrogen-containing heterocycle of immense importance, forming the core of numerous FDA-approved drugs and commercialized compounds due to its wide spectrum of biological applications . The integration of these two rings into a single hybrid structure aligns with the modern molecular combinatorial approach in medicinal chemistry, which aims to create multi-target ligands or hybrid molecules with enhanced efficacy and improved pharmacokinetic profiles . This compound's key value lies in its versatile reactivity. The bromomethyl group serves as an excellent electrophile for facile functionalization, enabling reactions such as nucleophilic substitution (e.g., with amines or thiols) or metal-catalyzed cross-couplings to create diverse chemical libraries. Simultaneously, the acetonitrile moiety offers a pathway for further chemical transformations; the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a dipole in cycloaddition reactions. This combination makes the molecule an ideal, programmable building block for constructing complex targets, particularly for synthesizing potential enzyme inhibitors or probing protein-ligand interactions. Applications & Research Value: • Medicinal Chemistry: Serves as a key precursor for the synthesis of novel hybrid molecules targeting a range of diseases. Its structure is highly relevant for exploring new anti-infective, anti-inflammatory, and anticancer agents . • Chemical Biology: Can be used as a scaffold for developing chemical probes to study enzyme function or cellular pathways. • Materials Science: Heterocyclic compounds with nitrile groups are of interest in the development of advanced organic materials . This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(bromomethyl)-3-thiophen-2-ylpyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVXAGGXHFZVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CBr)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and related fields. With a molecular formula of C10H8BrN3S and a molecular weight of 282.16 g/mol, this compound is characterized by a unique structure that includes a bromomethyl group and a thiophen-2-yl moiety, which may influence its biological interactions and efficacy.

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC10H8BrN3S
Molecular Weight282.16 g/mol
PurityTypically >95%

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Interaction : The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes or proteins, potentially modulating their activity.
  • Receptor Binding : The thiophen-2-yl group may enhance binding affinity through π-π interactions and hydrogen bonding, making it suitable as a ligand in biochemical assays.
  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Biological Activity Studies

Recent studies have highlighted the biological potential of pyrazole derivatives, including those similar to this compound:

Anticancer Activity

A study investigating related pyrazolo[4,3-e][1,2,4]triazine derivatives found that certain compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis via caspase pathways and triggered autophagy, indicating that similar mechanisms could be explored for this compound .

Antifungal Activity

Research on pyrazole derivatives has shown promising antifungal activities against various strains. Compounds with cyano and amide groups demonstrated enhanced biological activity, suggesting that modifications to the structure of this compound could yield derivatives with improved efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazoleChloromethyl instead of bromomethylModerate anticancer activity
4-(bromomethyl)-3-(phenyl)-1H-pyrazolePhenyl group instead of thiophenAntimicrobial properties
4-(bromomethyl)-3-(furan-2-yl)-1H-pyrazoleFuran group instead of thiophenAntifungal activity

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (Target) 4-Bromomethyl, 3-thiophen-2-yl C₁₁H₉BrN₄S ~293.2 High reactivity (Br), potential drug intermediate
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 4-Bromo, 5-methyl, 3-trifluoromethyl C₇H₅BrF₃N₃ 268.03 Lipophilic (CF₃), agrochemical research
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile 5-Cyclopropyl, 3-thiophen-2-yl C₁₂H₁₁N₃S 229.3 Lower reactivity, predicted density: 1.37 g/cm³
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile 4-Bromomethyl, 3-pyridin-3-yl C₁₁H₉BrN₄ 277.12 Polar (pyridine), catalytic applications
[5-(4-Bromophenyl)-1H-pyrazol-3-yl]acetonitrile 5-(4-Bromophenyl) C₁₁H₈BrN₃ 262.11 Aromatic stacking, photoluminescence studies

Key Findings and Analysis

Reactivity and Functional Groups
  • Bromomethyl vs. Bromo : The target compound’s bromomethyl group (vs. simple bromo in ) increases steric bulk and facilitates alkylation reactions, critical in covalent inhibitor design.
  • Thiophene vs. Pyridine : Thiophene’s sulfur atom enhances π-electron richness compared to pyridine’s electron-withdrawing nitrogen, affecting charge transfer in materials science .
Physicochemical Properties
  • Density and Boiling Points : The cyclopropyl analogue has a predicted density of 1.37 g/cm³, lower than the bromomethyl-containing target due to reduced halogen mass. Boiling points for brominated derivatives (e.g., ~422.9°C in ) correlate with molecular weight and halogen presence.
  • Polarity : Pyridine-containing derivatives exhibit higher polarity than thiophene analogues, impacting solubility in polar solvents.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves:

  • Formation of the pyrazole core substituted at the 3-position with a thiophen-2-yl group.
  • Introduction of the acetonitrile moiety at the 1-position of the pyrazole.
  • Bromomethylation at the 4-position of the pyrazole ring.

This sequence requires careful control of reaction parameters to ensure regioselectivity and yield optimization.

Preparation of the Pyrazole Core with Thiophene Substitution

The pyrazole ring bearing a thiophen-2-yl substituent can be prepared via condensation reactions between hydrazine derivatives and α,β-unsaturated ketones or aldehydes containing thiophene units. For example, reactions involving chalcones or β-ketonitriles with hydrazine under basic or acidic conditions yield 3-(thiophen-2-yl)-1H-pyrazoles.

A relevant synthetic approach includes:

  • Reacting 1,2-dicarbonyl compounds or β-ketonitriles with hydrazines to form pyrazolines, which can be oxidized to pyrazoles.
  • Incorporation of the thiophene moiety through the ketone or aldehyde precursor.

This method is supported by literature reporting the synthesis of pyrazolyl heterocycles with thiophene substituents using similar strategies.

Introduction of the Acetonitrile Side Chain

The acetonitrile group is introduced at the 1-position of the pyrazole ring through alkylation or substitution reactions. A commonly employed method involves the use of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile as a precursor or intermediate.

An example synthetic procedure for related compounds is:

  • Preparation of 2-(1-methyl-1H-pyrazol-3-yl)acetonitrile via a base-mediated reaction of tosylmethyl isocyanide with 1-methyl-1H-pyrazole-3-carboxaldehyde in solvents such as methanol and 1,2-dimethoxyethane under inert atmosphere at low temperatures (-50 °C to 80 °C).

  • Workup involves acidification, extraction, drying, and purification by silica gel chromatography.

This approach yields the acetonitrile-functionalized pyrazole intermediate with moderate yields (~48%) and good purity.

Bromomethylation at the 4-Position of the Pyrazole

The critical step to obtain this compound is the selective bromomethylation of the pyrazole ring at the 4-position.

Methods include:

  • Reaction of the pyrazole intermediate with bromomethylating agents such as N-bromosuccinimide (NBS) or bromomethyl halides under controlled conditions (e.g., in 1,2-dichloroethane or similar solvents) in the presence of bases like 2,6-lutidine to neutralize generated acids.

  • The reaction is typically carried out in anhydrous solvents with degassing to prevent side reactions and improve selectivity.

  • Catalysts such as dithiocarbamate derivatives have been employed to mediate radical bromomethylation processes, enhancing yields and regioselectivity.

Purification and Characterization

After synthesis, the target compound is purified by column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems to separate the desired product from byproducts and unreacted starting materials.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm substitution patterns and purity.
  • Mass spectrometry for molecular weight confirmation.
  • Single-crystal X-ray diffraction has been used in analogous heterocyclic systems to confirm molecular structures definitively.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Pyrazole core formation Hydrazine + α,β-unsaturated ketone/aldehyde Ethanol or similar Reflux or room temp Variable Thiophene introduced via ketone precursor
Acetonitrile introduction Tosylmethyl isocyanide + 1-methyl-1H-pyrazole-3-carboxaldehyde + i-BuOK Methanol, 1,2-dimethoxyethane -50 °C to 80 °C ~48 Inert atmosphere; purification by chromatography
Bromomethylation NBS or bromomethyl halide + base (e.g., 2,6-lutidine) + catalyst (optional) 1,2-dichloroethane or similar Room temp to reflux Moderate Degassed reaction mixture; radical pathway possible
Purification Column chromatography (ethyl acetate/hexane gradient) N/A N/A N/A Separation of product from byproducts

Research Findings and Methodological Insights

  • Radical bromomethylation under visible-light mediated conditions has been reported to improve selectivity and reduce side reactions in related pyrazole systems.

  • The use of dithiocarbamate catalysts can facilitate three-component radical processes, potentially applicable to bromomethylation steps.

  • Careful control of temperature and atmosphere (inert gas) is crucial to prevent decomposition and side reactions, especially during the introduction of the acetonitrile group and bromomethylation.

  • Purification by silica gel chromatography with gradient elution is effective in isolating the target compound with high purity.

  • Structural confirmation by NMR and, where possible, X-ray crystallography ensures the correct substitution pattern and compound identity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

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